molecular formula C25H23NO4 B214376 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214376
M. Wt: 401.5 g/mol
InChI Key: SFWHEDYOXBZTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as MMPI, is a synthetic compound that has been used in scientific research for various purposes. MMPI is a small molecule inhibitor that selectively targets matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. MMPs play a crucial role in various physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. MMPI has been studied for its potential therapeutic applications in these diseases.

Mechanism of Action

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one selectively targets MMPs by binding to their active site and inhibiting their enzymatic activity. MMPs require a zinc ion for their catalytic activity, and 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one chelates this zinc ion, thereby preventing MMPs from degrading ECM proteins.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth, angiogenesis, and metastasis. In arthritis, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce joint inflammation, cartilage degradation, and bone resorption. In cardiovascular diseases, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce plaque formation, improve vascular function, and decrease inflammation.

Advantages and Limitations for Lab Experiments

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets MMPs, thereby reducing off-target effects. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one research. One direction is to develop more potent and selective MMP inhibitors that can overcome the limitations of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. Another direction is to investigate the potential of combining MMP inhibitors with other therapeutic agents for synergistic effects. Additionally, further studies are needed to investigate the safety and efficacy of MMP inhibitors in clinical trials. Overall, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one and other MMP inhibitors have shown promising potential for the treatment of various diseases, and further research is needed to fully explore their therapeutic potential.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps, starting with the condensation of 2-methoxyphenylacetic acid with 4-methylbenzaldehyde to form 2-(2-methoxyphenyl)-2-oxoethyl)-4-methylbenzaldehyde. This intermediate is then reacted with indoline-2,3-dione in the presence of a base to form 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MMPs play a critical role in tumor invasion and metastasis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth and metastasis in preclinical models of various cancers such as breast, prostate, and lung cancer. In arthritis, MMPs are involved in the degradation of cartilage and bone. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce joint inflammation and cartilage degradation in preclinical models of arthritis. In cardiovascular diseases, MMPs contribute to the development of atherosclerotic plaques and vascular remodeling. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce plaque formation and improve vascular function in preclinical models of cardiovascular diseases.

properties

Product Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H23NO4/c1-17-11-13-18(14-12-17)16-26-21-9-5-4-8-20(21)25(29,24(26)28)15-22(27)19-7-3-6-10-23(19)30-2/h3-14,29H,15-16H2,1-2H3

InChI Key

SFWHEDYOXBZTLQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

Origin of Product

United States

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